molecular formula C23H19NO5S2 B6495059 methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate CAS No. 892362-05-9

methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate

Cat. No.: B6495059
CAS No.: 892362-05-9
M. Wt: 453.5 g/mol
InChI Key: MOBXLEIQGLQUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a complex organic compound with the molecular formula C({23})H({19})NO({5})S({2}). This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with a benzyloxyphenylsulfamoyl group and a methyl ester. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzothiophene core, which can be synthesized via cyclization reactions involving thiophenes and appropriate electrophiles.

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of 2-bromothiophene with a suitable electrophile under palladium-catalyzed conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Sulfamoylation: The sulfamoyl group is typically introduced using sulfamoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH({4})) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential pharmacological activities. The benzothiophene core is known for its presence in various bioactive molecules, and the sulfamoyl group can enhance the compound’s interaction with biological targets, potentially leading to applications in drug development for diseases such as cancer or inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[4-(methoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.

    Methyl 3-{[4-(benzyloxy)phenyl]amino}-1-benzothiophene-2-carboxylate: Similar structure but with an amino group instead of a sulfamoyl group.

Uniqueness

Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is unique due to the combination of its functional groups, which can confer distinct chemical reactivity and biological activity. The presence of both the sulfamoyl and benzyloxy groups can enhance its interaction with biological targets, potentially leading to unique pharmacological profiles compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate (CAS Number: 892362-05-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C23H19NO5S2C_{23}H_{19}NO_{5}S_{2}, with a molecular weight of 453.5 g/mol. The compound features a benzothiophene core, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that benzothiophene derivatives exhibit promising antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various strains of bacteria and fungi. A study highlighted that certain substituted benzothiophenes had minimal inhibitory concentrations (MICs) as low as 16 µg/mL against Gram-positive bacteria and yeast . This suggests that this compound may also possess notable antimicrobial activity, although specific data on this compound is limited.

Anticancer Potential

The benzothiophene scaffold has been linked to anticancer properties in various studies. For example, derivatives have been tested against cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer), showing promising antiproliferative effects . While direct studies on this compound are sparse, the structural similarities to known active compounds suggest potential efficacy in cancer treatment.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several benzothiophene derivatives and evaluated their biological activities. The results indicated that modifications on the benzothiophene core significantly impacted their antimicrobial and anticancer activities. The effectiveness was often correlated with specific functional groups attached to the core structure .
  • ADME Properties : In silico studies assessing the absorption, distribution, metabolism, and excretion (ADME) properties of related compounds revealed favorable profiles for drug development. These studies suggest that modifications leading to enhanced solubility and bioavailability could be beneficial for this compound as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialPotential activity against Gram-positive bacteria; MIC as low as 16 µg/mL
AnticancerTested against A549, HeLa, MCF-7 cell lines; promising antiproliferative effects
ADME PropertiesFavorable profiles indicating good drug-like characteristics

Properties

IUPAC Name

methyl 3-[(4-phenylmethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5S2/c1-28-23(25)21-22(19-9-5-6-10-20(19)30-21)31(26,27)24-17-11-13-18(14-12-17)29-15-16-7-3-2-4-8-16/h2-14,24H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBXLEIQGLQUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.